molecular formula C25H28N2O B4774848 4-(1-azepanylcarbonyl)-2-(4-ethylphenyl)-3-methylquinoline

4-(1-azepanylcarbonyl)-2-(4-ethylphenyl)-3-methylquinoline

Cat. No. B4774848
M. Wt: 372.5 g/mol
InChI Key: BIUSVVLFZVJDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanylcarbonyl)-2-(4-ethylphenyl)-3-methylquinoline, also known as AZD8797, is a small molecule drug that acts as a selective antagonist of the orexin 1 receptor (OX1R). Orexin receptors are a type of G protein-coupled receptor that are involved in the regulation of sleep-wake cycles, appetite, and energy metabolism. In recent years, there has been growing interest in the development of orexin receptor antagonists as potential therapeutics for a range of disorders, including insomnia, obesity, and addiction.

Mechanism of Action

The orexin system is involved in the regulation of wakefulness and arousal. Orexin neurons in the hypothalamus project to several brain regions, including the locus coeruleus, which is involved in the regulation of arousal and attention. Orexin receptor antagonists such as 4-(1-azepanylcarbonyl)-2-(4-ethylphenyl)-3-methylquinoline block the action of orexin on its receptors, leading to a decrease in arousal and an increase in sleep.
Biochemical and Physiological Effects
In addition to its effects on sleep and wakefulness, 4-(1-azepanylcarbonyl)-2-(4-ethylphenyl)-3-methylquinoline has been shown to have effects on other physiological processes. For example, in animal studies, administration of 4-(1-azepanylcarbonyl)-2-(4-ethylphenyl)-3-methylquinoline has been shown to reduce food intake and body weight, suggesting that OX1R antagonists may have potential as treatments for obesity.

Advantages and Limitations for Lab Experiments

One advantage of 4-(1-azepanylcarbonyl)-2-(4-ethylphenyl)-3-methylquinoline is its high selectivity for the OX1R. This makes it a useful tool for studying the role of the orexin system in various physiological processes. However, one limitation of 4-(1-azepanylcarbonyl)-2-(4-ethylphenyl)-3-methylquinoline is its relatively short half-life, which may make it less suitable for chronic studies.

Future Directions

There are several areas of research that could be pursued in the future with regard to 4-(1-azepanylcarbonyl)-2-(4-ethylphenyl)-3-methylquinoline and other orexin receptor antagonists. One area of interest is the potential use of these compounds as treatments for addiction. Orexin neurons have been shown to be involved in the regulation of reward pathways in the brain, and orexin receptor antagonists may be able to reduce drug-seeking behavior in animal models of addiction.
Another area of interest is the potential use of OX1R antagonists as treatments for depression. Orexin neurons have been shown to be involved in the regulation of mood, and orexin receptor antagonists may be able to improve symptoms of depression in animal models.
Finally, there is interest in developing orexin receptor antagonists that have longer half-lives and are suitable for chronic administration. This would allow for more extensive studies of the effects of these compounds on various physiological processes.

Scientific Research Applications

4-(1-azepanylcarbonyl)-2-(4-ethylphenyl)-3-methylquinoline has been studied extensively in preclinical models of sleep and wakefulness. In animal studies, administration of 4-(1-azepanylcarbonyl)-2-(4-ethylphenyl)-3-methylquinoline has been shown to increase the amount of non-REM sleep and decrease wakefulness, without affecting REM sleep. This suggests that OX1R antagonists may have potential as novel treatments for insomnia.

properties

IUPAC Name

azepan-1-yl-[2-(4-ethylphenyl)-3-methylquinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-3-19-12-14-20(15-13-19)24-18(2)23(21-10-6-7-11-22(21)26-24)25(28)27-16-8-4-5-9-17-27/h6-7,10-15H,3-5,8-9,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUSVVLFZVJDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl[2-(4-ethylphenyl)-3-methylquinolin-4-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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